molecular formula C17H21N3O4 B2856102 2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(2-ethylphenyl)acetamide CAS No. 1775497-97-6

2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(2-ethylphenyl)acetamide

Cat. No. B2856102
CAS RN: 1775497-97-6
M. Wt: 331.372
InChI Key: WDXRFAOSBAUKGQ-UHFFFAOYSA-N
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Description

2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(2-ethylphenyl)acetamide, also known as 2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl acetamide, is a synthetic compound with potential applications in the field of pharmaceuticals. It is a member of the diazaspirodecane family of compounds, which have found use in a variety of medicinal applications. This compound has been studied for its ability to modulate the activity of certain proteins, as well as its potential use as an anti-inflammatory agent. In 5]dec-3-yl)-N-(2-ethylphenyl)acetamide.

Scientific Research Applications

Synthesis and Biological Activity

A variety of acetamides, including structures derived from diazaspiro decanones, have been synthesized and studied for their potential biological activities. For instance, the synthesis and pharmacological evaluation of acetamides and arylureas derived from 2-amino-5-alkoxyphenyl-1,3,4-oxa(thia)diazoles have shown anti-inflammatory and analgesic activities, suggesting the potential medicinal applications of similar compounds in treating pain and inflammation without the side effects associated with traditional NSAIDs (Mazzone et al., 1987).

Antihypertensive and Adrenergic Activity

Compounds with a diazaspiro[4.5]decan structure have been investigated for their antihypertensive properties. Research into 1-oxa-3,8-diazaspiro[4.5]decan-2-ones has identified certain derivatives as potent alpha-adrenergic blockers, which could lower blood pressure by inhibiting alpha-1 and alpha-2 adrenoceptors. These findings open up possibilities for the development of new antihypertensive medications with specific receptor targeting capabilities (Caroon et al., 1981).

Antimicrobial Potential

In silico studies have explored the antimicrobial potential of non-antibiotic drugs, including acetaminophen and ibuprofen, against red complex pathogens. This approach can be applied to other compounds, such as 2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(2-ethylphenyl)acetamide, to discover new antimicrobial agents that target vital proteins involved in the cellular processes of pathogens (Jayaseelan, 2019).

Chemoselective Synthesis

Research into the chemoselective acetylation of aminophenols using immobilized lipase has demonstrated the efficient synthesis of intermediates like N-(2-hydroxyphenyl)acetamide. This process highlights the potential for utilizing biocatalysts in the selective modification of similar compounds, optimizing the synthesis route for pharmaceutical intermediates (Magadum & Yadav, 2018).

Mechanism of Action

Target of Action

The compound, 2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(2-ethylphenyl)acetamide, is a derivative of 2,8-diazaspiro[4.5]decan-1-one . It has been identified as a selective inhibitor of TYK2/JAK1 , which are key enzymes in the JAK-STAT signaling pathway. This pathway is crucial for many biological processes, including cell growth, immune response, and inflammation.

Mode of Action

The compound interacts with its targets, TYK2 and JAK1, by binding to their active sites and inhibiting their enzymatic activity . This prevents the phosphorylation and activation of STAT proteins, thereby blocking the JAK-STAT signaling pathway.

Biochemical Pathways

The inhibition of the JAK-STAT pathway by this compound affects several downstream effects. It can modulate immune response and inflammation, potentially leading to therapeutic effects in diseases such as autoimmune disorders and cancers where this pathway is often dysregulated .

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the modulation of the JAK-STAT signaling pathway . By inhibiting this pathway, the compound can alter cellular responses to various stimuli, potentially leading to changes in cell growth, differentiation, and immune response.

properties

IUPAC Name

2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]decan-3-yl)-N-(2-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O4/c1-2-12-5-3-4-6-13(12)18-14(21)11-20-15(22)17(19-16(20)23)7-9-24-10-8-17/h3-6H,2,7-11H2,1H3,(H,18,21)(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDXRFAOSBAUKGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CN2C(=O)C3(CCOCC3)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(2-ethylphenyl)acetamide

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